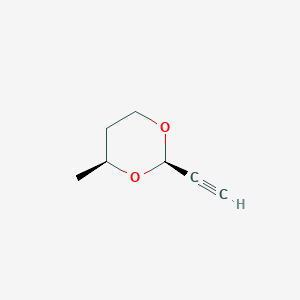

(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane

描述

(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane (CAS 143136-91-8) is a chiral 1,3-dioxane derivative with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . Its structure features a six-membered 1,3-dioxane ring with a methyl group at the 4-position and an ethynyl (acetylene) group at the 2-position. The stereochemistry at C2 (R) and C4 (S) confers distinct conformational and electronic properties, making it a valuable intermediate in asymmetric synthesis and materials science. The ethynyl group introduces sp-hybridized carbon, enhancing reactivity in click chemistry or polymerization, while the dioxane ring provides stability as a cyclic acetal .

属性

CAS 编号 |

143136-91-8 |

|---|---|

分子式 |

C7H10O2 |

分子量 |

126.15 g/mol |

IUPAC 名称 |

(2R,4S)-2-ethynyl-4-methyl-1,3-dioxane |

InChI |

InChI=1S/C7H10O2/c1-3-7-8-5-4-6(2)9-7/h1,6-7H,4-5H2,2H3/t6-,7+/m0/s1 |

InChI 键 |

XGVXXBLXTZOQNH-NKWVEPMBSA-N |

SMILES |

CC1CCOC(O1)C#C |

手性 SMILES |

C[C@H]1CCO[C@H](O1)C#C |

规范 SMILES |

CC1CCOC(O1)C#C |

同义词 |

1,3-Dioxane, 2-ethynyl-4-methyl-, (2R-cis)- (9CI) |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar 1,3-Dioxane Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected 1,3-Dioxane Derivatives

Stereochemical and Reactivity Comparisons

- Stereochemical Influence: The (2R,4S) configuration of the target compound enables enantioselective applications, contrasting with racemic mixtures like (S)-2-(2-aminopentyl)-2-methyl-1,3-dioxane, which require chiral resolution using tartaric acid . Natural derivatives from pear fruits, such as (2S,4R)-2-methyl-4-pentyl-1,3-dioxane, exhibit >99% enantiomeric excess, highlighting the role of stereochemistry in biological systems .

Reactivity Differences :

- Ethynyl vs. Alkyl Groups : The ethynyl group in the target compound facilitates alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike alkyl-substituted analogs like 2-ethyl-5,5-dimethyl-1,3-dioxane, which are prone to hydrolysis or thermal decomposition .

- Nitro/Halogen Substituents : 5-Nitro-1,3-dioxanes (e.g., 5-bromo-5-nitro-1,3-dioxane) undergo elimination reactions influenced by substituent electronics, whereas the target compound’s ethynyl group may stabilize transition states in ring-opening reactions .

Thermal and Environmental Stability

Thermal Decomposition :

Substituents at C5 (e.g., nitro, bromo) in 5-nitro-1,3-dioxanes lower activation energy for decomposition compared to the target compound, where substituents at C2/C4 may alter ring strain and stability . Computational studies indicate that electron-withdrawing groups (e.g., nitro) accelerate decomposition, whereas ethynyl groups may delay it due to conjugation effects .- However, its persistence in environmental matrices remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。